2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(1,1-Dimethyl-3-((tributylstannyl)oxy)butoxy)-4,4,6-trimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C24H51BO4Sn and its molecular weight is 533.2 g/mol. The purity is usually 95%.
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Preparation Methods
The preparation methods for EINECS 283-759-2 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous flow systems to produce the compound in bulk.
Chemical Reactions Analysis
EINECS 283-759-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents. Common reagents include halogenating agents and alkylating agents.
Reaction Conditions: These reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.
Scientific Research Applications
EINECS 283-759-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in drug development and pharmaceutical research. It may be investigated for its therapeutic properties and effects on human health.
Mechanism of Action
The mechanism of action of EINECS 283-759-2 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound. Research studies aim to elucidate these mechanisms to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
EINECS 283-759-2 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include those listed in the EINECS inventory, such as amyl nitrite, bismuth tetroxide, and mercurous oxide.
Uniqueness: The uniqueness of EINECS 283-759-2 lies in its specific chemical properties, reactivity, and applications. It may offer advantages in terms of stability, reactivity, or biological activity compared to similar compounds.
Properties
CAS No. |
84712-69-6 |
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Molecular Formula |
C24H51BO4Sn |
Molecular Weight |
533.2 g/mol |
IUPAC Name |
tributyl-[4-methyl-4-[(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)oxy]pentan-2-yl]oxystannane |
InChI |
InChI=1S/C12H24BO4.3C4H9.Sn/c1-9(14)7-11(3,4)16-13-15-10(2)8-12(5,6)17-13;3*1-3-4-2;/h9-10H,7-8H2,1-6H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
RWASAPDGVFSDLS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC(C)(C)CC(C)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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